molecular formula C7H9F3S B2758147 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol CAS No. 2460755-19-3

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol

Cat. No.: B2758147
CAS No.: 2460755-19-3
M. Wt: 182.2
InChI Key: HYVKUCPAUULLIT-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol is a chemical compound with the molecular formula C7H9F3S and a molecular weight of 182.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanethiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane ring: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the substitution reaction.

    Attachment of the methanethiol group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methanethiol group is replaced by other nucleophiles under suitable conditions

Scientific Research Applications

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The methanethiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds to [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol include:

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol: This compound has a hydroxyl group instead of a methanethiol group, which can affect its reactivity and biological activity.

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate: This compound contains a methanesulfonate group, which can influence its solubility and chemical behavior.

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine hydrochloride:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methanethiol group attached to a bicyclo[1.1.1]pentane ring, providing distinct chemical and biological properties.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3S/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKUCPAUULLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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